

Physical and chemical properties of 2-Amino-4-(trifluoromethoxy)benzonitrile

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Compound of Interest

2-Amino-4(trifluoromethoxy)benzonitrile

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An In-depth Technical Guide to 2-Amino-4- (trifluoromethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-4-(trifluoromethoxy)benzonitrile** (CAS No. 1260847-67-3), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of experimental data for this specific compound, this guide combines the available factual information with predicted properties and contextual analysis based on the well-characterized analogous compound, 2-Amino-4-(trifluoromethyl)benzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related molecules.

Introduction

2-Amino-4-(trifluoromethoxy)benzonitrile is an aromatic organic compound featuring an amino group, a nitrile group, and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is a key structural motif in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1] As an intermediate, this



compound serves as a building block for the synthesis of more complex bioactive molecules.[2] Its unique substitution pattern offers potential for the development of novel therapeutics and agrochemicals.

Chemical and Physical Properties

Detailed experimental data for **2-Amino-4-(trifluoromethoxy)benzonitrile** is not extensively available in public literature. The following tables summarize the known identifiers and a combination of available and predicted physicochemical properties. For comparative purposes, the experimental data for the structurally similar compound, 2-Amino-4-(trifluoromethyl)benzonitrile, is also provided.

Table 1: Compound Identification

| Identifier | 2-Amino-4- (trifluoromethoxy)benzonit rile | 2-Amino-4- (trifluoromethyl)benzonitril e (Analogue) |
|-------------------|--|---|
| CAS Number | 1260847-67-3[2] | 1483-54-1[3] |
| Molecular Formula | C ₈ H ₅ F ₃ N ₂ O[2] | C ₈ H ₅ F ₃ N ₂ [3] |
| Molecular Weight | 202.13 g/mol [2] | 186.13 g/mol [3] |
| MDL Number | MFCD09745164[2] | MFCD04974124[4] |

Table 2: Physical Properties



| Property | 2-Amino-4- (trifluoromethoxy)benzonit rile | 2-Amino-4- (trifluoromethyl)benzonitril e (Analogue) |
|---------------|---|--|
| Melting Point | Predicted: 70-110 °C | 88-92 °C[4] |
| Boiling Point | Predicted: 280-320 °C at 760 mmHg | 127 °C at 7 mmHg[4] |
| Density | Predicted: 1.45 ± 0.1 g/cm ³ | Not available |
| рКа | Predicted: 1.5 (amine) | Not available |
| LogP | Predicted: 2.8 | 2.7[3] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | Soluble in DMSO and Methanol (Slightly).[5] |
| Appearance | Not specified | White to light yellow crystalline powder.[4] |

Note: Predicted values are generated using computational models and should be considered as estimates.

Spectral Data (Predicted)

As experimental spectra are not readily available, predicted spectral data can provide valuable insights for the characterization of **2-Amino-4-(trifluoromethoxy)benzonitrile**.

Table 3: Predicted Spectral Data



| Spectrum | Predicted Peaks for 2-Amino-4- (trifluoromethoxy)benzonitrile | |
|---------------------|---|--|
| ¹H NMR | Aromatic protons (3H) expected between δ 6.5-7.5 ppm. Amino protons (2H) expected as a broad singlet. | |
| ¹³ C NMR | Aromatic carbons expected between δ 110-150 ppm. Nitrile carbon (C≡N) expected around δ 115-120 ppm. Carbon of the trifluoromethoxy group (CF₃) expected as a quartet due to C-F coupling.[6][7][8] | |
| IR Spectroscopy | N-H stretching of the primary amine around 3300-3500 cm ⁻¹ . C≡N stretching of the nitrile group around 2220-2260 cm ⁻¹ . C-O-C stretching of the trifluoromethoxy group around 1000-1300 cm ⁻¹ . C-F stretching around 1100-1200 cm ⁻¹ . | |

Chemical Reactivity

The reactivity of **2-Amino-4-(trifluoromethoxy)benzonitrile** is governed by its three functional groups on the benzene ring:

- Amino Group (-NH₂): This is an electron-donating group that activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. It can also act as a nucleophile in various reactions.
- Nitrile Group (-C≡N): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.
- Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which deactivates the aromatic ring.[9] It is also known to be metabolically stable.[1]



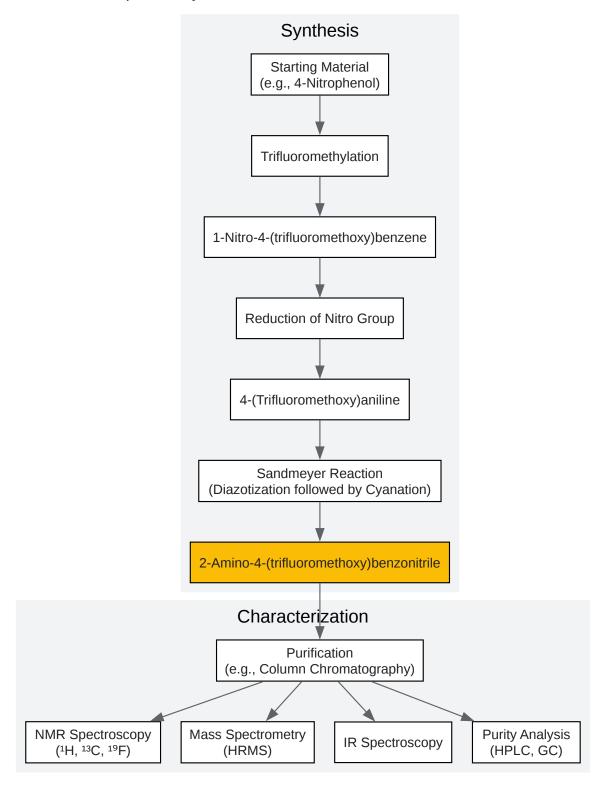
The interplay of these groups dictates the overall reactivity and regioselectivity of the molecule in chemical transformations.

Proposed Synthesis and Characterization Workflow

While a specific, documented experimental protocol for the synthesis of **2-Amino-4- (trifluoromethoxy)benzonitrile** is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A logical workflow for its subsequent characterization is also outlined.



Proposed Synthesis and Characterization Workflow



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